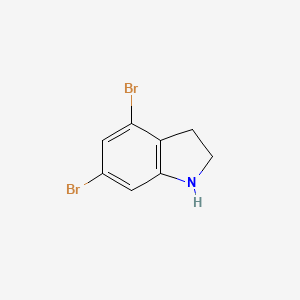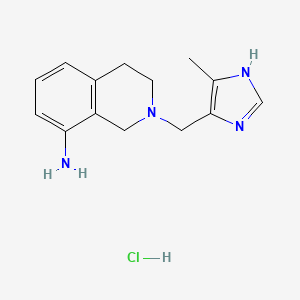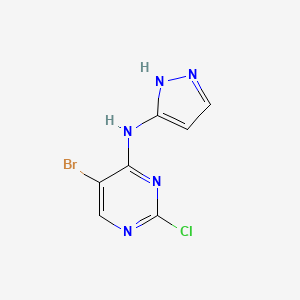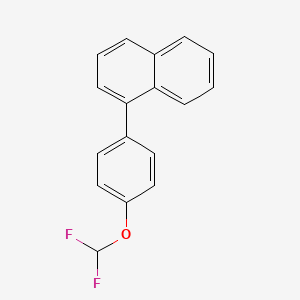
4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate is a chemical compound belonging to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate typically involves the condensation of 4-methylumbelliferone with hexanoic acid under specific reaction conditions. The process may require the use of catalysts and solvents to facilitate the reaction. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate can be compared with other similar compounds, such as:
4-Methylumbelliferone: Known for its use in fluorescence studies and as a precursor in various chemical syntheses.
Coumarin derivatives: These compounds share a similar benzopyran structure and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Propiedades
Número CAS |
17695-47-5 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) hexanoate |
InChI |
InChI=1S/C16H18O4/c1-3-4-5-6-15(17)19-12-7-8-13-11(2)9-16(18)20-14(13)10-12/h7-10H,3-6H2,1-2H3 |
Clave InChI |
ZYHUMWMEIHQRIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)


![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
